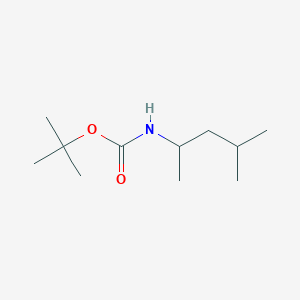
tert-butyl N-(4-methylpentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-methylpentan-2-yl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylpentan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbamate derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4-methylpentan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-methylpentan-2-yl)carbamate involves its hydrolysis to release the active amine and carbon dioxide. The hydrolysis is typically catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
- tert-Butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
- tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate
Comparison:
- tert-Butyl N-(1-bromo-4-methylpentan-2-yl)carbamate: This compound contains a bromine atom, making it more reactive in nucleophilic substitution reactions compared to tert-butyl N-(4-methylpentan-2-yl)carbamate .
- tert-Butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate: The presence of a hydroxyl group in this compound enhances its solubility in polar solvents and makes it a better candidate for certain biochemical applications .
- tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate: This compound has an additional amino group, which can participate in further chemical modifications, making it more versatile in synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h8-9H,7H2,1-6H3,(H,12,13) |
Clé InChI |
SXUQFEPQZOVWBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


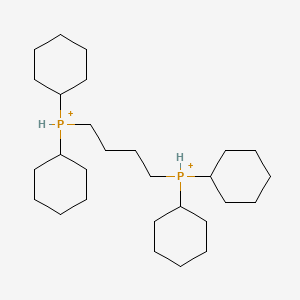
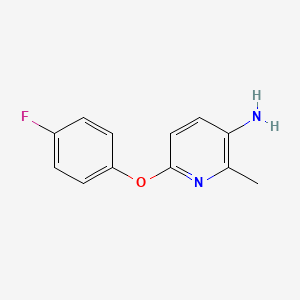
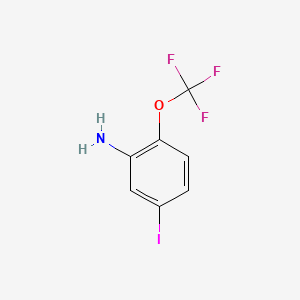
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
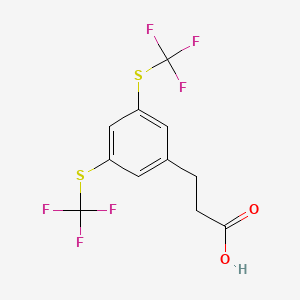
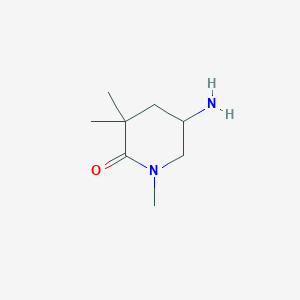
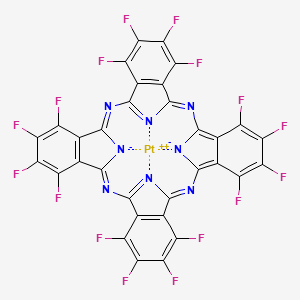
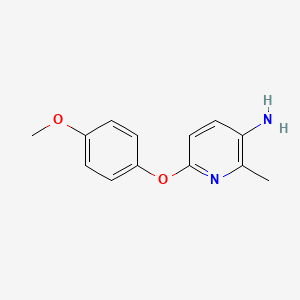
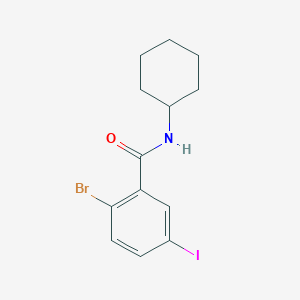
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
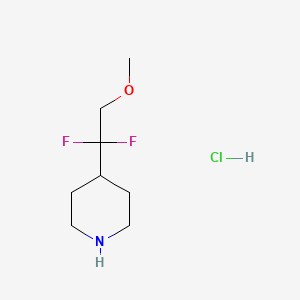
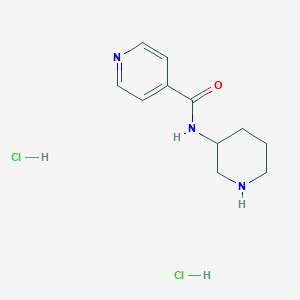
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
